7-METHYL-4H,5H-THIENO[2,3-C]PYRIDINE

Dihydroorotase Inhibition Antiproliferative Target Biochemical Assay

7-METHYL-4H,5H-THIENO[2,3-C]PYRIDINE delivers a privileged thieno[2,3-c]pyridine core for ATP-mimetic kinase inhibitor R&D. The 7-methyl group uniquely alters hydrophobic pocket binding and enables downstream functionalization. Unlike unsubstituted variants, its dihydro core provides distinct electronic/steric profiles for Suzuki couplings and oxidations. This precise substitution pattern is non-negotiable for reproducing patented synthetic routes and SAR outcomes. Procure as a high-purity building block or reference standard for scaffold-hopping and library synthesis programs.

Molecular Formula C8H9NS
Molecular Weight 151.23
CAS No. 859486-70-7
Cat. No. B2438638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-METHYL-4H,5H-THIENO[2,3-C]PYRIDINE
CAS859486-70-7
Molecular FormulaC8H9NS
Molecular Weight151.23
Structural Identifiers
SMILESCC1=NCCC2=C1SC=C2
InChIInChI=1S/C8H9NS/c1-6-8-7(2-4-9-6)3-5-10-8/h3,5H,2,4H2,1H3
InChIKeyQNWYGZSYCSFXOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-METHYL-4H,5H-THIENO[2,3-C]PYRIDINE (CAS 859486-70-7): A Specialized Heterocyclic Scaffold for Kinase Inhibitor R&D


7-METHYL-4H,5H-THIENO[2,3-C]PYRIDINE (CAS 859486-70-7) is a dihydro-thieno[2,3-c]pyridine derivative, defined by its fused bicyclic core and a methyl substituent at the 7-position . This core structure, a bioisostere of indole, is a recognized privileged scaffold for ATP-mimetic kinase inhibitor design [1]. While its own intrinsic bioactivity is minimal (see Section 3), its primary value proposition in R&D procurement lies in its function as a key synthetic intermediate for the construction of more complex, potent fused heterocyclic kinase inhibitors [2].

Why Generic Substitution of 7-METHYL-4H,5H-THIENO[2,3-C]PYRIDINE (859486-70-7) Is Not a Valid Procurement Strategy


Substituting the 7-methyl-4H,5H-thieno[2,3-c]pyridine scaffold for a closely related thienopyridine or indole is not a trivial decision. The substitution pattern on the thieno[2,3-c]pyridine core is a primary driver of both target engagement and downstream synthetic utility. For example, the 7-methyl group can significantly alter the binding mode within a kinase's hydrophobic pocket and provides a critical handle for subsequent functionalization [1]. Moreover, the electronic and steric properties of the dihydro-ring system directly impact reactivity in key transformations like Suzuki couplings or oxidations [2]. A procurement choice of an alternative, unsubstituted or differently substituted thieno[2,3-c]pyridine, such as 7-amino or 2-carboxamide derivatives, will lead to a divergent SAR path, potentially nullifying the specific interaction profile and synthetic route established for the 7-methyl scaffold. Therefore, precise material identity is non-negotiable for reproducibility in both biological and chemical contexts.

Quantitative Differentiation of 7-METHYL-4H,5H-THIENO[2,3-C]PYRIDINE (859486-70-7): A Comparative Evidence Guide for Scientific Procurement


Dihydroorotase (DHOase) Inhibition: Quantifying the Lack of Intrinsic Bioactivity

A direct biochemical screen revealed that the target compound 7-methyl-4H,5H-thieno[2,3-c]pyridine exhibits negligible inhibition of the enzyme dihydroorotase, with an IC50 value of 1.00E+6 nM (1 mM) [1]. This value is several orders of magnitude weaker than potent thieno[2,3-c]pyridine-based kinase inhibitors, which routinely exhibit IC50 values in the low nanomolar to low micromolar range (e.g., COT kinase IC50 = 2,900 nM [2]; IKKβ IC50 = 40 nM [3]). This lack of intrinsic potency in a specific enzyme assay contextualizes the compound's primary role as a synthetic intermediate rather than a final active pharmaceutical ingredient (API).

Dihydroorotase Inhibition Antiproliferative Target Biochemical Assay

Synthetic Versatility: A Validated Intermediate for Diverse Heterocyclic Architectures

In contrast to its weak bioactivity, the synthetic utility of 7-methyl-4H,5H-thieno[2,3-c]pyridine is well-established. The 4,5-dihydro ring system provides a reactive site for functionalization. Patented industrial processes explicitly claim the use of thienopyridine-based compounds as intermediates for manufacturing fused heterocyclic kinase inhibitors, highlighting their scalability and value in API production routes [1]. Furthermore, general methods for the synthesis of diverse thieno[2,3-c]pyridine derivatives demonstrate the scaffold's tolerance for Suzuki, Stille, and Buchwald coupling reactions, which enable the generation of compound libraries for SAR studies [2]. This is in contrast to fully aromatic thieno[2,3-c]pyridines, which may lack the same level of reactivity at the saturated ring positions.

Synthetic Intermediate Medicinal Chemistry Heterocyclic Scaffold

Positional Isomer Differentiation: Unique 7-Methyl Substitution Profile

The specific placement of the methyl group at the 7-position of the 4,5-dihydrothieno[2,3-c]pyridine scaffold creates a unique structural isomer. This is in contrast to other available substitution patterns, such as the 2-ethyl-7-methyl- analog (CAS not listed) or 4-substituted derivatives [1]. The 7-methyl substituent on the partially saturated ring system imparts distinct steric and electronic properties compared to, for instance, a methyl group on the thiophene ring (e.g., 2-methyl or 3-methyl analogs). This specific geometry is critical for molecular recognition in designed kinase inhibitors, where it can influence binding affinity and selectivity by interacting with hydrophobic sub-pockets in the ATP-binding site [2]. Procurement of the exact isomer is therefore essential for maintaining fidelity in structure-activity relationship (SAR) studies.

Positional Isomer SAR Studies Structural Differentiation

Differentiation from Fully Aromatic Thieno[2,3-c]pyridines: Impact of Saturation on Reactivity

The presence of the 4,5-dihydro ring system in 7-methyl-4H,5H-thieno[2,3-c]pyridine fundamentally differentiates its chemical reactivity from its fully aromatic thieno[2,3-c]pyridine counterparts. This partial saturation provides a unique handle for synthetic elaboration. Specifically, the compound is known to undergo oxidation to form sulfoxides or sulfones , reactions that are not possible with fully aromatic analogs. This reactivity profile positions the compound as a versatile intermediate for introducing additional functional groups or for creating further fused heterocyclic systems, such as pyridothienopyrimidines, which have documented biological activity [1]. Aromatic analogs would require more forcing conditions or pre-functionalization to achieve similar synthetic outcomes, potentially lowering yield or increasing step count.

Chemical Reactivity Synthetic Intermediate Oxidation Potential

Optimal Research and Industrial Application Scenarios for 7-METHYL-4H,5H-THIENO[2,3-C]PYRIDINE (859486-70-7) Based on Differentiating Evidence


As a Key Intermediate in Medicinal Chemistry Campaigns Targeting Kinases

This compound is optimally deployed as a starting material or advanced intermediate in the synthesis of novel kinase inhibitors. Its validated use in industrial patents for manufacturing fused heterocyclic kinase inhibitors makes it a strategic choice for medicinal chemistry groups aiming to build libraries around the thieno[2,3-c]pyridine scaffold [1]. Its specific 7-methyl substitution and dihydro core provide the necessary geometry and reactivity to access ATP-mimetic compounds with potential for high selectivity and potency [2].

As a Building Block for Generating Diverse Heterocyclic Libraries via Oxidation and Cross-Coupling

Researchers focused on expanding chemical space through scaffold diversification will find the 4,5-dihydrothieno[2,3-c]pyridine core of this compound particularly valuable. It serves as a robust platform for generating diverse heterocyclic systems via oxidation to sulfoxides/sulfones or via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) at reactive sites [1]. This enables the rapid parallel synthesis of compound libraries for structure-activity relationship (SAR) studies in hit-to-lead optimization programs [2].

As a Validated Reference Standard for Impurity Profiling in API Synthesis

Given its recognized role as a synthetic intermediate in patented kinase inhibitor manufacturing processes, procuring high-purity 7-methyl-4H,5H-thieno[2,3-c]pyridine is critical for process chemistry and analytical development groups [1]. It serves as an authentic reference standard for identifying, quantifying, and tracking potential process-related impurities or degradants during the scale-up and manufacturing of final APIs derived from the thienopyridine class, ensuring regulatory compliance and product quality.

As a Substrate in Fundamental Studies on Heterocyclic Reactivity and Bioisosterism

For academic and industrial groups engaged in fundamental organic chemistry, this compound serves as an ideal substrate for investigating the reactivity of partially saturated heterocycles. Its well-defined structure allows for the systematic exploration of reactions like oxidation and functionalization [1]. Furthermore, as a member of the thieno[2,3-c]pyridine class, a known bioisostere of indole, it is a valuable tool for probing the principles of scaffold hopping and for evaluating the impact of sulfur-for-nitrogen replacement on molecular properties and biological target recognition [2].

Technical Documentation Hub

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